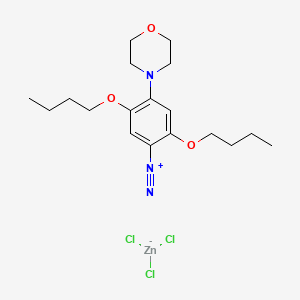
Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, trichlorozincate(1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, trichlorozincate(1-) is a complex organic compound known for its unique structure and properties. This compound is part of the diazonium family, which is characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The addition of 2,5-dibutoxy and 4-(4-morpholinyl) groups, along with the trichlorozincate(1-) counterion, imparts specific chemical and physical properties that make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, trichlorozincate(1-) typically involves the diazotization of an aromatic amine precursor. The process generally includes the following steps:
Aromatic Amine Preparation: The starting material, an aromatic amine with 2,5-dibutoxy and 4-(4-morpholinyl) substituents, is synthesized through standard organic synthesis techniques.
Diazotization Reaction: The aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Formation of Trichlorozincate(1-) Salt: The diazonium salt is then reacted with zinc chloride to form the trichlorozincate(1-) complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reagent concentrations to achieve consistent results.
化学反応の分析
Types of Reactions
Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, trichlorozincate(1-) undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of copper(I) salts (Sandmeyer reaction) or other catalysts.
Coupling Reactions: Conducted in alkaline conditions with phenols or in acidic conditions with aromatic amines.
Reduction Reactions: Achieved using reducing agents such as sodium sulfite or stannous chloride.
Major Products
Substitution Reactions: Halogenated, hydroxylated, or cyanated aromatic compounds.
Coupling Reactions: Azo dyes with vibrant colors.
Reduction Reactions: Aromatic amines.
科学的研究の応用
Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, trichlorozincate(1-) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in labeling and detection techniques due to its ability to form stable azo compounds.
Medicine: Investigated for potential use in drug development and diagnostic assays.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, trichlorozincate(1-) involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can interact with molecular targets, leading to the formation of new chemical bonds and products. The specific pathways and targets depend on the type of reaction and the reagents involved.
類似化合物との比較
Similar Compounds
- Benzenediazonium tetrafluoroborate
- Benzenediazonium chloride
- Benzenediazonium sulfate
Uniqueness
Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, trichlorozincate(1-) is unique due to the presence of the 2,5-dibutoxy and 4-(4-morpholinyl) substituents, which impart specific chemical properties and reactivity. The trichlorozincate(1-) counterion also influences its solubility and stability, making it distinct from other diazonium salts.
This compound’s unique structure and properties make it valuable for various applications in scientific research and industry, distinguishing it from other similar compounds.
特性
CAS番号 |
32457-96-8 |
|---|---|
分子式 |
C18H28Cl3N3O3Zn |
分子量 |
506.2 g/mol |
IUPAC名 |
2,5-dibutoxy-4-morpholin-4-ylbenzenediazonium;dichlorozinc;chloride |
InChI |
InChI=1S/C18H28N3O3.3ClH.Zn/c1-3-5-9-23-17-14-16(21-7-11-22-12-8-21)18(13-15(17)20-19)24-10-6-4-2;;;;/h13-14H,3-12H2,1-2H3;3*1H;/q+1;;;;+2/p-3 |
InChIキー |
DPSHVJVLUUPJAI-UHFFFAOYSA-K |
SMILES |
CCCCOC1=CC(=C(C=C1[N+]#N)OCCCC)N2CCOCC2.Cl[Zn-](Cl)Cl |
正規SMILES |
CCCCOC1=CC(=C(C=C1[N+]#N)OCCCC)N2CCOCC2.[Cl-].Cl[Zn]Cl |
Key on ui other cas no. |
32457-96-8 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















